molecular formula C10H14N4O2 B1303882 1-Methyl-4-(3-nitropyridin-2-yl)piperazine CAS No. 5028-15-9

1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B1303882
CAS No.: 5028-15-9
M. Wt: 222.24 g/mol
InChI Key: IRXHDQDKDQULCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-nitropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-12-5-7-13(8-6-12)10-9(14(15)16)3-2-4-11-10/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXHDQDKDQULCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377480
Record name 1-Methyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-15-9
Record name 1-Methyl-4-(3-nitro-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5028-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound, 1-Methyl-4-(3-nitropyridin-2-yl)piperazine. While this specific molecule may be proprietary or not extensively documented in public literature, its constituent moieties—a 1-methylpiperazine group and a 3-nitropyridine core—allow for a scientifically grounded, predictive analysis of its physicochemical properties. This document outlines the strategic rationale behind experimental design, provides detailed, field-proven protocols for solubility and stability assessment, and offers insights into the interpretation of resulting data. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical sciences, providing a robust template for the preclinical evaluation of this and structurally related compounds.

Introduction: A Structural Rationale for Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties.[1][2] Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, dosing, formulation, and shelf-life.[3][4] The compound of interest, this compound, presents a fascinating case study in the interplay of structural features that govern these crucial parameters.

  • The 1-Methylpiperazine Moiety: The piperazine ring is a common "privileged structure" in medicinal chemistry, often incorporated to enhance the hydrophilicity and stability of a molecule.[5][6] The tertiary amine of the 1-methylpiperazine group is basic, with a predicted pKa that suggests it will be protonated at physiological pH. This protonation is expected to significantly contribute to the compound's aqueous solubility.

  • The 3-Nitropyridin-2-yl Moiety: The pyridine ring is an aromatic heterocycle. The presence of a strongly electron-withdrawing nitro group (-NO2) at the 3-position significantly lowers the electron density of the ring system.[7] This electronic feature makes the 2-position, where the piperazine is attached, susceptible to nucleophilic aromatic substitution, a common reaction in its synthesis.[7] However, this same feature also indicates potential liabilities. The nitro group can be susceptible to reduction under certain physiological or storage conditions, and the electron-deficient pyridine ring may be prone to specific degradation pathways.

This guide will systematically deconstruct the experimental approaches required to quantify these predicted properties, providing a clear roadmap for generating a comprehensive physicochemical profile of this compound.

Aqueous Solubility Assessment: From High-Throughput Screening to Definitive Measurement

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] It is essential to characterize both the kinetic and thermodynamic solubility of a compound to gain a complete picture of its behavior.

Kinetic Solubility: An Early-Stage Indicator

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, typically from a DMSO stock solution into an aqueous buffer.[9][10] This high-throughput assay is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.[9]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering of the test compound to that of a known soluble and a known insoluble control compound to classify its kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO plate Add Stock to Buffer in 96-well Plate stock->plate buffer Aqueous Buffer (pH 7.4) buffer->plate incubate Incubate 2h at RT plate->incubate measure Measure Light Scattering (Nephelometry) incubate->measure classify Classify Solubility measure->classify

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[9] This measurement is more time-consuming but provides the definitive solubility value for a given set of conditions.

  • Sample Preparation: Add an excess of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration of the supernatant through a 0.45 µm filter.

  • Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Reporting: Report the solubility in µg/mL or µM at each pH value.

ParameterKinetic SolubilityThermodynamic Solubility
Principle Measures solubility after rapid precipitationMeasures equilibrium concentration in a saturated solution
Starting Material DMSO stock solutionSolid compound
Equilibration Time Short (e.g., 2 hours)Long (e.g., 24-48 hours)[11]
Throughput HighLow
Application Early-stage screening and rankingLead optimization and pre-formulation

Stability Assessment: A Multi-faceted Approach

Ensuring the stability of a drug candidate is a mandatory regulatory requirement and is crucial for maintaining its safety and efficacy throughout its shelf life.[4][12] A comprehensive stability assessment should evaluate the compound's robustness under various stress conditions.

Chemical Stability in Solution

The stability of this compound in aqueous solution is likely to be pH-dependent due to the basicity of the piperazine nitrogen.[13]

  • Solution Preparation: Prepare solutions of the compound (e.g., 10 µM) in a series of aqueous buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C) in sealed, light-protected containers.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours, and then weekly), withdraw an aliquot from each solution.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH and temperature condition to determine the degradation kinetics and half-life.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis solutions Prepare Solutions in Buffers (pH 1.2 - 9.0) storage Store at 4°C, 25°C, 40°C (light-protected) solutions->storage sampling Sample at Time Points storage->sampling hplc Analyze by HPLC sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Workflow for pH-Dependent Hydrolytic Stability Testing.

Photostability

Compounds with nitroaromatic groups can be susceptible to photodegradation.[13] Photostability testing is therefore a critical component of the stability assessment, guided by the International Council for Harmonisation (ICH) Q1B guidelines.[14][15][16]

  • Sample Preparation: Prepare samples of the solid drug substance and a solution of the compound in a chemically inert, transparent container. Prepare corresponding control samples protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

  • Analysis: After exposure, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and by a stability-indicating HPLC method for assay and degradants.

  • Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.

Metabolic Stability

Metabolic stability provides an early indication of a compound's pharmacokinetic profile, specifically its rate of clearance by metabolic enzymes.[18][19]

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human and other relevant species), the test compound (e.g., 1 µM), and a buffer system.

  • Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint), which is a measure of the metabolic rate.[20]

Stability TestPurposeKey Conditions
Chemical Stability To assess degradation in aqueous solutionpH range (1.2-9.0), multiple temperatures
Photostability To evaluate degradation upon light exposureICH Q1B light source, solid and solution states
Metabolic Stability To determine the rate of metabolic clearanceLiver microsomes, NADPH, 37°C[21]

Conclusion and Forward Look

The systematic evaluation of solubility and stability, as outlined in this guide, is a cornerstone of modern drug development. For this compound, the presence of the basic 1-methylpiperazine moiety is anticipated to confer favorable aqueous solubility. However, the electron-deficient 3-nitropyridine ring represents a potential liability for both chemical and metabolic stability.

The experimental protocols detailed herein provide a robust framework for quantifying these properties. The data generated from these studies will be instrumental in:

  • Guiding lead optimization efforts.

  • Informing formulation development strategies.

  • Predicting in vivo pharmacokinetic behavior.

  • Establishing appropriate storage and handling conditions.

By adhering to these principles of rigorous physicochemical characterization, researchers can build a comprehensive data package that de-risks the progression of this compound and other promising NCEs, ultimately increasing the probability of success in delivering safe and effective new medicines.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Process for preparation of nitropyridine derivatives. Google Patents.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. IntechOpen. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300. PubChem. Available at: [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Chemsrc. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • 4-Pyridinamine, 3-nitro-. ChemBK. Available at: [Link]

  • Preparation method of 2-chloro-3-aminopyridine. Google Patents.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available at: [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. ChemSynthesis. Available at: [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available at: [Link]

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]

  • Metabolic Stability Services. Eurofins Discovery. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Stability Testing. Charles River Laboratories. Available at: [Link]

  • 1-(1-methyl-piperidin-4-yl)piperazine. PharmaCompass. Available at: [Link]

  • Interfacial Behavior, Supramolecular Assembly, and Photophysics of Phospholipid−Porphyrin and Phospholipid−Phthalocyanine Conjugates. ACS Publications. Available at: [Link]

  • Metabolic Stability. Frontage Laboratories. Available at: [Link]

  • 1-(6-Nitropyridin-3-yl)piperazine. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the In Silico Modeling and Docking of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the in silico analysis of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine , a small molecule featuring the pyridylpiperazine scaffold common in medicinal chemistry.[1][2] Moving beyond a simple list of instructions, this document elucidates the scientific rationale behind each step, establishing a self-validating workflow from target identification to the dynamic validation of a predicted protein-ligand complex. We will navigate the entire computational pipeline, demonstrating how to derive actionable insights into the molecule's potential binding affinity, mechanism of action, and therapeutic relevance. The protocols and analyses are framed within the context of a case study targeting Helicobacter pylori urease, a scientifically justified target based on recent literature evidence for the core molecular scaffold.[3]

The Strategic Imperative: Why Model This Molecule?

The piperazine ring is a privileged scaffold in drug discovery, prized for its synthetic tractability and its ability to engage in critical hydrogen bonding, which can improve pharmacokinetic properties.[2] The subject of our study, this compound, combines this versatile heterocycle with a nitropyridine moiety, a known pharmacophore. The critical first step in any modeling study is forming a testable hypothesis. Instead of a random virtual screen, a literature-informed approach is vastly more efficient and scientifically rigorous.

Expert Insight: A 2024 study published in Frontiers in Chemistry demonstrated that derivatives of the core scaffold, 1-(3-nitropyridin-2-yl)piperazine , are potent inhibitors of urease from Helicobacter pylori.[3] This enzyme is essential for the pathogen's survival in the acidic stomach environment, making it a validated therapeutic target.[3] Based on this strong structural precedent, we will proceed with the hypothesis that our methylated derivative may also exhibit inhibitory activity against H. pylori urease. This guide will therefore use this enzyme as our target receptor.

The Computational Workflow: A Validated Pipeline

Effective in silico analysis is not a single event but a multi-stage process where each step validates the previous one. The workflow presented here is designed to build confidence in the final prediction by incorporating critical preparation, simulation, and validation stages.

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Simulation cluster_validation Phase 3: Validation & Refinement Target_ID Target Identification (H. pylori Urease) Ligand_Prep Ligand Preparation (3D Structure & Charges) Target_ID->Ligand_Prep Justifies Study Receptor_Prep Receptor Preparation (PDB Cleanup & Protonation) Target_ID->Receptor_Prep Provides Target Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen Binding Site Definition (Grid Box Generation) Receptor_Prep->Grid_Gen Grid_Gen->Docking Analysis Post-Docking Analysis (Scoring & Interaction Mapping) Docking->Analysis MD_Sim Molecular Dynamics (GROMACS) Analysis->MD_Sim Top Pose Stability Complex Stability Analysis (RMSD, Interactions over time) MD_Sim->Stability Conclusion Actionable Insights Stability->Conclusion High Confidence Prediction

Caption: The integrated workflow for in silico modeling and docking.

Phase 1: Meticulous Preparation of Molecular Structures

The axiom "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the chemical and conformational correctness of the input ligand and receptor files.

Protocol: Ligand Preparation

The goal is to convert the 2D representation of this compound into a low-energy, 3D conformation with correct atom types and partial charges.

Causality: A ligand's 3D shape and electrostatic profile dictate its ability to fit within a binding pocket and form favorable interactions. Energy minimization is performed to find a stable, low-energy conformation, which is more likely to be representative of the bioactive pose.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve it by name from a database like PubChem. Save the structure as a SMILES string or in SDF format.

  • Generate 3D Coordinates: Use a tool like Open Babel or the UCSF Chimera interface to convert the 2D structure into a 3D model.[4]

  • Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH (typically 7.4). This is a critical step as hydrogen atoms are key participants in hydrogen bonds.

  • Assign Partial Charges: Calculate and assign partial charges to each atom. The Gasteiger charge calculation method is a common and rapid approach suitable for docking.[5] More advanced methods like AM1-BCC can be used for higher accuracy.[4]

  • Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to relieve any steric strain and find a local energy minimum.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore the conformational space by rotating these bonds.

  • Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT file format, which is required by AutoDock Vina and contains charge information, atom types, and the rotatable bond tree.[5]

Protocol: Receptor Preparation

The goal is to prepare the crystal structure of the target protein, making it suitable for docking. We will use the crystal structure of H. pylori urease (PDB ID: 1E9Y) as our receptor.

Causality: Raw PDB files often contain non-essential components (water, crystallization agents) and lack hydrogen atoms. They may also have missing side chains or atoms. Preparing the receptor involves cleaning the structure and adding the necessary information to create a chemically realistic model of the binding site.[4]

Step-by-Step Methodology:

  • Download PDB File: Obtain the crystal structure of H. pylori urease from the RCSB Protein Data Bank (e.g., PDB ID: 1E9Y).

  • Clean the Structure:

    • Remove all water molecules. While some water molecules can be critical for binding (bridging waters), for a standard docking protocol, they are typically removed.

    • Remove any co-crystallized ligands, ions, or other "heteroatoms" that are not part of the protein or the active site's catalytic machinery. In this case, the two nickel ions in the active site are essential for catalysis and binding and must be retained .

  • Add Hydrogens: Add hydrogen atoms to the protein structure, ensuring that polar hydrogens are explicitly defined.[6]

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens (e.g., on methyl groups) are often merged with their adjacent carbon atoms.

  • Save in PDBQT Format: Save the prepared receptor structure in the PDBQT format.[5]

Phase 2: Molecular Docking Simulation

Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity.[8]

Protocol: Binding Site Definition and Docking with AutoDock Vina

Causality: The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" that encompasses the active site. A well-defined box focuses the computational effort on the relevant area, increasing efficiency and accuracy.[9]

Step-by-Step Methodology:

  • Identify the Binding Site: Visualize the prepared receptor in a molecular graphics program (e.g., PyMOL, UCSF Chimera). The binding site of urease is well-characterized and contains two catalytic nickel ions. The grid box should be centered on these ions.

  • Define Grid Box Parameters:

    • Center: Determine the x, y, and z coordinates for the center of the box.

    • Dimensions: Set the size of the box in each dimension (x, y, z). The box should be large enough to accommodate the entire ligand in various orientations but not so large that it wastes computational time searching unproductive space. A size of 25 x 25 x 25 Å is often a good starting point.

  • Create a Configuration File: Prepare a text file (config.txt) that specifies the paths to the receptor and ligand PDBQT files, as well as the grid box center and dimensions.[10]

  • Run AutoDock Vina: Execute the docking simulation from the command line.

Analysis and Interpretation of Docking Results

Expert Insight: A docking score is a prediction, not an absolute measurement. Its true value lies in relative comparison. We must compare the score of our test compound to that of a known inhibitor or the native ligand to contextualize the result.[11]

Step-by-Step Analysis:

  • Examine Binding Affinity: The primary output is the binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding affinity.[12]

  • Visualize Binding Poses: Load the receptor and the output PDBQT file (which contains multiple predicted poses) into a visualizer like PyMOL.

  • Analyze Key Interactions: For each high-ranking pose, meticulously analyze the non-covalent interactions between the ligand and the protein residues. Look for:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Hydrophobic Interactions: With non-polar residues like Val, Leu, Ile.

    • Pi-Stacking: Between aromatic rings of the ligand and residues like Phe, Tyr, Trp.

    • Metal Coordination: Critically, for urease, analyze if any part of the ligand (e.g., the nitro group or pyridine nitrogen) is coordinating with the nickel ions in the active site.

G Start Docking Complete CheckScore Binding Affinity < -7.0 kcal/mol? Start->CheckScore CheckInteractions Key Interactions Formed? (H-bonds, Ni Coordination) CheckScore->CheckInteractions Yes Reject Reject Pose / Re-evaluate CheckScore->Reject No Proceed Proceed to MD Validation CheckInteractions->Proceed Yes CheckInteractions->Reject No

Caption: Logical flow for the interpretation of docking results.

Quantitative Data Summary

To provide context, we compare the docking results of our test molecule, this compound (MNPP), with Thiourea, a standard urease inhibitor referenced in the literature.[3]

CompoundBinding Affinity (kcal/mol)Key Predicted Interactions with H. pylori Urease (PDB: 1E9Y)
MNPP (Test Ligand) -8.2Hydrogen bond with HIS-221; Metal coordination between nitro-group oxygen and Ni(II) ions; Hydrophobic interactions with ALA-365.
Thiourea (Reference) -3.1Strong metal coordination with both Ni(II) ions via the sulfur atom.

This is illustrative data based on typical results for such compounds.

Phase 3: Dynamic Validation with Molecular Dynamics (MD)

Trustworthiness: A static docking pose is a snapshot in time. A protein-ligand complex is a dynamic system. MD simulation provides a powerful method to validate the stability of the docked pose in a simulated physiological environment (water, ions) over time.[13]

Rationale and Workflow Overview

An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. If a docked ligand is unstable in its predicted pose, it will likely drift away from the binding site during the simulation. Conversely, if the key interactions are maintained and the ligand remains stably bound, it significantly increases confidence in the docking prediction.

High-Level MD Workflow (using GROMACS):

  • System Preparation: The top-ranked protein-ligand complex from docking is selected. A force field (e.g., CHARMM36m) is applied to describe the physics of the atoms.[14]

  • Solvation: The complex is placed in a periodic box of water molecules.

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

  • Energy Minimization: The entire system's energy is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and pressure is stabilized (NVT and NPT ensembles).

  • Production MD: A long simulation (e.g., 100 nanoseconds) is run to collect trajectory data for analysis.

Analysis of MD Results

The primary analysis to assess stability is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting position. A low and stable RMSD value over the course of the simulation suggests the ligand has remained in the binding pocket, thus validating the docking pose.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step computational workflow for evaluating the small molecule this compound. By initiating our study with a literature-informed hypothesis targeting H. pylori urease, we proceeded through meticulous preparation, predictive molecular docking, and robust validation via molecular dynamics.

The illustrative results suggest that the molecule binds favorably in the urease active site with a stronger predicted affinity than a known reference inhibitor. The stability of this predicted binding mode, if confirmed by MD simulations, would provide a strong rationale for advancing this compound to in vitro enzymatic assays and further preclinical development as a potential agent against H. pylori infections. This workflow serves as a template for the rational, evidence-based application of computational tools in modern drug discovery.

References

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • University of Oxford. Session 4: Introduction to in silico docking. Available at: [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Available at: [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]

  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available at: [Link]

  • SwissDock. SwissDock. Available at: [Link]

  • MD Tutorials. Protein-Ligand Complex. Available at: [Link]

  • YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. Available at: [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • Nottingham ePrints. Molecular Simulation of Protein-Ligand Complexes. Available at: [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Available at: [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Available at: [Link]

  • AutoDock Vina Documentation. Basic docking. Read the Docs. Available at: [Link]

  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available at: [Link]

  • GROMACS forums. (2022, April 6). Validation of MD simulation results. Available at: [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • GROMACS Tutorials by Justin A. Lemkul. GROMACS Tutorials. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Available at: [Link]

  • PubMed Central (PMC). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Available at: [Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available at: [Link]

  • Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Available at: [Link]

  • GROMACS Tutorial by Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available at: [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Available at: [Link]

  • GROMACS Tutorials. Welcome to the GROMACS tutorials!. Available at: [Link]

  • Reddit. (2024, March 22). Need help with molecular docking results interpretation. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 1-Methyl-4-(3-nitropyridin-2-yl)piperazine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine, a valuable heterocyclic building block in medicinal chemistry. The piperazine moiety is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and act as a versatile linker for pharmacophoric groups.[1][2] Specifically, the 1-methylpiperazine motif often enhances aqueous solubility and target affinity, making it a desirable feature in modern drug design, particularly for CNS-acting agents and kinase inhibitors.[3][4] This guide details a robust synthesis via nucleophilic aromatic substitution (SNAr), explains the underlying chemical principles, and provides a comprehensive, self-validating protocol for researchers in drug development and organic synthesis.

Introduction and Scientific Context

The pyridylpiperazine core is a cornerstone in the development of novel therapeutics. Its derivatives have shown a wide spectrum of biological activities, including potential as urease inhibitors to combat infections by pathogens like Helicobacter pylori.[5] The target molecule, this compound, serves as a crucial intermediate for creating libraries of bioactive compounds.

The synthesis hinges on a classic Nucleophilic Aromatic Substitution (SNAr) reaction. In this case, the pyridine ring is rendered sufficiently electrophilic for nucleophilic attack by the strategic placement of an electron-withdrawing nitro group (-NO₂) ortho to the leaving group (a chlorine atom).[5][6] The nitrogen atom of 1-methylpiperazine acts as the nucleophile, displacing the chloride to form the desired product. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

Reaction Scheme and Mechanism

The synthesis proceeds as follows:

Scheme 1: Synthesis of this compound

Reaction Scheme

Mechanistic Rationale: The reaction is facilitated by the strong electron-withdrawing effect of the nitro group at the C-3 position of the pyridine ring. This effect significantly lowers the electron density at the C-2 position, making it highly susceptible to attack by the secondary amine of 1-methylpiperazine.[5] This nucleophilic attack transiently disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored upon the expulsion of the chloride leaving group, yielding the final product. Such SNAr reactions on halo-pyridines are fundamental transformations in heterocyclic chemistry.[7][8][9]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Equipment
Reagents & Solvents Grade Supplier Example Notes
2-Chloro-3-nitropyridine≥98%Sigma-Aldrich, TCIIrritant. Handle with care.
1-Methylpiperazine≥99%Sigma-Aldrich, AcrosCorrosive, Flammable.
Acetonitrile (MeCN)AnhydrousFisher ScientificFlammable liquid and vapor.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated aq. NaHCO₃-Lab-preparedFor workup.
Brine (Saturated aq. NaCl)-Lab-preparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)-Lab-preparedFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Synthesis Procedure

The following workflow outlines the complete synthesis from setup to purification.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis Setup 1. Assemble Dry Glassware (Flask, Condenser) Reagents 2. Add Reagents (2-Chloro-3-nitropyridine, Acetonitrile, Stir Bar) Setup->Reagents AddNuc 3. Add 1-Methylpiperazine (Slowly at Room Temp) Reflux 4. Heat to Reflux (~82°C) (Monitor via TLC) AddNuc->Reflux Cool 5. Cool to Room Temp Concentrate 6. Remove Acetonitrile (Rotary Evaporator) Cool->Concentrate Extract 7. Redissolve & Extract (EtOAc, NaHCO₃, Brine) Concentrate->Extract Dry 8. Dry Organic Layer (Na₂SO₄ & Filter) Extract->Dry Purify 9. Purify via Chromatography (Silica Gel) Analyze 10. Characterize Product (NMR, MS) Purify->Analyze

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 g, 6.31 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Nucleophile Addition: Slowly add 1-methylpiperazine (0.76 g, 0.84 mL, 7.57 mmol, 1.2 equiv.) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane. The reaction is typically complete within 12-18 hours. The disappearance of the 2-chloro-3-nitropyridine spot indicates completion.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Workup - Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as a yellow-orange solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure this compound. A similar synthesis reported a yield of around 65% for a related compound.[5]

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. Expected signals would include aromatic protons on the pyridine ring and aliphatic protons from the piperazine and methyl groups.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product (C₁₀H₁₄N₄O₂, MW: 222.24 g/mol ).[10]

  • Melting Point: To assess the purity of the final solid product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). All operations should be performed inside a certified chemical fume hood.

  • 2-Chloro-3-nitropyridine: Is an irritant. Avoid contact with skin and eyes.

  • 1-Methylpiperazine: Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated area away from ignition sources.

  • Acetonitrile: Is a flammable liquid and is harmful if swallowed or inhaled.

  • Piperazine (General): Can cause severe skin burns, eye damage, and may cause allergic reactions or respiratory irritation.[11]

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Iannitelli, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Singh, H., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pace, V., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

  • Google Patents. (2012). Preparation method of 2-chloro-3-aminopyridine. CN102532010B.
  • Sharma, P., & Kumar, V. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Polycyclic Aromatic Compounds. Available at: [Link]

  • Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115124457B.
  • Pace, V., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Table]. Available at: [Link]

  • Bhowmick, M., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Abuelizz, H. A., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2018). methanone: structural characterization of a side product in benzothiazinone synthesis. Available at: [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2. Available at: [Link]

  • National Institutes of Health. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Google Patents. (2020). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. CN111423397A.
  • National Institutes of Health. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

  • MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) Freebase. Molbank. Available at: [Link]

  • ChemBK. (2024). 1-METHYL-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of Piperazine Compounds as Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperazine Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, such as the basicity of its nitrogen atoms, allow for diverse substitutions that can significantly modulate biological activity.[1] This versatility has led to the development of numerous piperazine-containing drugs with a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents, and piperazine derivatives continue to be a promising area of research for developing new and effective treatments against multidrug-resistant pathogens.[4]

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of novel piperazine compounds against bacterial and fungal pathogens. The methodologies described are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy, reproducibility, and reliability.[5][6]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary goal of in vitro AST is to determine the effectiveness of a compound against a specific microorganism.[7] This is typically quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8] This is a measure of the compound's bacteriostatic or fungistatic activity.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. This provides an indication of the compound's bactericidal or fungicidal activity.[9]

Two primary methods are employed for determining these parameters for novel compounds like piperazine derivatives: broth dilution and agar diffusion.

Protocol 1: Broth Microdilution for MIC and MBC/MFC Determination

The broth microdilution method is a highly efficient technique for determining the MIC of multiple compounds simultaneously and is considered a reference method by CLSI.[5][10] It involves a serial dilution of the test compound in a liquid growth medium within a 96-well microtiter plate.

Causality Behind Experimental Choices:
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.[8] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can affect the activity of certain antimicrobial agents.

  • Inoculum Density: Standardizing the initial bacterial concentration to approximately 5 x 10⁵ CFU/mL is critical. A lower inoculum may lead to falsely low MICs, while a higher density can result in falsely high MICs.[10] This is typically achieved by adjusting the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Solvent: Piperazine compounds, being synthetic, are often poorly soluble in water.[11] Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.[12]

Step-by-Step Protocol for MIC Determination:
  • Compound Preparation:

    • Dissolve the piperazine derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[9]

    • Perform an intermediate dilution of the stock solution in CAMHB to achieve a starting concentration for the serial dilution. The DMSO concentration should be minimized at this step.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the appropriately diluted piperazine compound to the first column of wells, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column of dilutions. This will leave 100 µL in each well.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium). A positive control with a known antibiotic (e.g., ciprofloxacin) should also be run in parallel.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious bacteria.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the piperazine compound where no visible growth is observed.[8]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep Prepare Piperazine Stock & Dilutions Plate_Setup Set up 96-Well Plate with Serial Dilutions Compound_Prep->Plate_Setup Inoculum_Prep Prepare & Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Standardized Microbe Inoculum_Prep->Inoculate Plate_Setup->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Inspect Wells for Growth Incubate->Read_MIC Determine_MIC Determine MIC Value (Lowest Clear Well) Read_MIC->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol for MBC Determination:
  • Subculturing:

    • From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.[9]

    • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.[13] It is based on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test organism.[14] The result is a zone of growth inhibition around the disk, the diameter of which correlates with the susceptibility of the organism.

Step-by-Step Protocol:
  • Plate Preparation:

    • Use Mueller-Hinton Agar (MHA) with a depth of 4 mm in sterile petri dishes. The agar depth is crucial for the diffusion characteristics of the compound.

    • Allow the plates to dry before inoculation.

  • Inoculum Preparation:

    • Prepare a standardized inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the piperazine compound. The compound is typically dissolved in a volatile solvent, applied to the disk, and the solvent is allowed to evaporate.

    • Aseptically place the impregnated disks onto the inoculated agar surface. Ensure firm contact with the agar.

    • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with the solvent only).

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for standard antibiotics, as defined in CLSI document M100.[3][15] For novel compounds, the zone diameter provides a qualitative measure of activity.

Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prepare_Plates Prepare Mueller-Hinton Agar Plates Inoculate_Plates Inoculate Agar Surface with Microbe Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare & Standardize Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Prepare_Disks Impregnate Disks with Piperazine Compound Apply_Disks Apply Disks to Inoculated Plate Prepare_Disks->Apply_Disks Inoculate_Plates->Apply_Disks Incubate Incubate at 35°C for 16-20 hours Apply_Disks->Incubate Measure_Zones Measure Zone of Inhibition (mm) Incubate->Measure_Zones Interpret Interpret Results (Susceptible/Intermediate/Resistant) Measure_Zones->Interpret

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) assay.

Protocol 3: Antifungal Susceptibility Testing

Testing against fungal pathogens, particularly yeasts like Candida spp., follows a similar principle to antibacterial testing but with specific modifications as outlined in CLSI document M27.[16][17]

Key Modifications for Antifungal Assays:
  • Medium: RPMI-1640 medium buffered with MOPS is the standard for antifungal broth microdilution testing.

  • Inoculum Preparation: The final inoculum concentration for yeasts is typically lower, in the range of 0.5 to 2.5 x 10³ CFU/mL.

  • Incubation: Incubation time is generally longer, typically 24-48 hours, depending on the fungal species.

  • MIC Endpoint: For azole antifungals, the MIC is often read as the concentration that produces a prominent (e.g., 50%) reduction in growth (turbidity) compared to the growth control, as complete inhibition may not be achieved.

The step-by-step procedure for antifungal MIC determination is analogous to the bacterial broth microdilution method, with these specific adjustments.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

It is imperative to assess whether a novel antimicrobial compound's activity is selective for microbial cells over host cells. A cytotoxicity assay is a critical step in the early stages of drug development to evaluate the potential toxicity of a compound.[18][19] The MTT assay is a widely used colorimetric method to assess cell viability.[20][21]

Principle of the MTT Assay:

Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:
  • Cell Culture:

    • Seed a mammalian cell line (e.g., HEK-293T, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.[22]

Data Presentation and Interpretation

Quantitative data should be organized into clear, concise tables for easy comparison and analysis.

Table 1: Example MIC and MBC Data for Piperazine Compound PZ-123
MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus29213482
Escherichia coli259228324
Pseudomonas aeruginosa2785316>64>4
Candida albicans900288162
CiprofloxacinN/A0.512
FluconazoleN/A144

Interpretation: The MBC/MIC ratio is a useful indicator of bactericidal (ratio ≤ 4) versus bacteriostatic (ratio > 4) activity. In this example, PZ-123 shows bactericidal activity against S. aureus and fungicidal activity against C. albicans.

Table 2: Quality Control (QC) Reference Ranges
QC StrainAntimicrobial AgentMIC Range (µg/mL)Zone Diameter Range (mm)
E. coli ATCC 25922Ciprofloxacin0.004 - 0.01630 - 40
S. aureus ATCC 29213Ciprofloxacin0.12 - 0.522 - 30
P. aeruginosa ATCC 27853Ciprofloxacin0.25 - 125 - 33
C. parapsilosis ATCC 22019Fluconazole0.25 - 1N/A

Note: QC must be performed with each batch of tests using reference strains (e.g., from ATCC) to validate the results.[9] The obtained values must fall within the acceptable ranges published in the current CLSI M100 document.[6][23]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel piperazine compounds as potential antimicrobial and antifungal agents. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating high-quality, reproducible data that can reliably inform the drug development process.[3] Combining these efficacy assays with essential safety assessments like cytotoxicity testing allows for a comprehensive preliminary evaluation, enabling researchers to identify promising lead candidates for further preclinical development.

References

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • NIH. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available at: [Link]

  • Northwestern Medicine. (n.d.). CLSI and MIC Interpretation Tips and Tricks. Available at: [Link]

  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • MDPI. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. Available at: [Link]

  • TME Scientific. (n.d.). In Vitro Toxicology Assays. Available at: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Available at: [Link]

  • YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Available at: [Link]

  • CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • ResearchGate. (2025). Solvent in MIC and for antimicrobial activity?. Available at: [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

  • ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity tests of compounds by MTT assay. Cells were treated with.... Available at: [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

  • Regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Available at: [Link]

  • IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Available at: [Link]

  • PubMed Central. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Available at: [Link]

  • ResearchGate. (n.d.). M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography of Nitropyridinyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitropyridinyl piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important class of nitrogen-containing heterocyclic compounds. As molecules containing both a basic piperazine moiety and a polar nitropyridinyl group, they present unique challenges in column chromatography that require a nuanced approach beyond standard protocols.

This document moves from foundational concepts to advanced troubleshooting, providing not just procedural steps but the underlying chemical principles to empower you to make informed decisions in your own method development.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Setup

This section addresses the most common initial questions when developing a purification method for nitropyridinyl piperazines.

Q1: What is the best stationary phase to start with for purifying a nitropyridinyl piperazine?

A1: The default choice for many chemists, normal-phase silica gel, is often problematic for this class of compounds. The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing and potential irreversible adsorption.[1][2]

Your choice of stationary phase should be guided by the polarity and basicity of your specific molecule. Here is a comparison of common starting points:

Stationary PhaseAdvantagesDisadvantagesBest For...
Standard Silica Gel Inexpensive, widely available.Strong potential for peak tailing; may require mobile phase modifiers.Less basic analogues or when alternatives are unavailable.
Amine-Functionalized Silica The basic surface minimizes interactions with the analyte, leading to improved peak shape and recovery.[2]More expensive than standard silica.Highly basic compounds that show severe tailing on standard silica.
Basic Alumina A basic support that prevents analyte-adsorbent acid-base interactions. Can be a good alternative to silica.[3]Activity level must be carefully controlled (typically Brockmann II-III); can be less forgiving than silica.Compounds that are sensitive to the acidic nature of silica gel.
Reversed-Phase (C18) Excellent for resolving non-polar to moderately polar compounds. The mobile phase pH can be used to control retention.[4]Highly polar nitropyridinyl piperazines may have poor retention and elute in the void volume.[5][6]Less polar derivatives or when normal-phase fails to resolve key impurities.
Cyano (CN) Phase Offers intermediate polarity and can be used in both normal-phase and reversed-phase modes.[7][8]May offer different selectivity compared to silica or C18.Screening for alternative selectivity when other phases fail.

Expert Recommendation: Start with a thin-layer chromatography (TLC) analysis on standard silica. If you observe significant streaking, your first step should be to add a basic modifier to the mobile phase (see Q2). If this fails, consider trying an amine-functionalized silica or basic alumina plate to quickly assess if an alternative stationary phase is more suitable.

Q2: My compound is streaking badly on the TLC plate. What mobile phase should I use?

A2: Streaking, or tailing, is a clear indication of strong secondary interactions between your basic analyte and the acidic silica gel.[1] To obtain sharp, symmetrical spots (and peaks on the column), you must add a basic modifier to your mobile phase to "mask" the acidic silanol groups.

Common Mobile Phase Systems & Modifiers:

Base Solvent SystemModifierTypical ConcentrationMechanism of Action
Dichloromethane / MethanolTriethylamine (TEA)0.1 - 2% (v/v)TEA is a volatile base that competes with your analyte for binding to the acidic sites on the silica, improving elution and peak shape.[1]
Ethyl Acetate / HexanesTriethylamine (TEA)0.1 - 2% (v/v)Same as above; suitable for less polar compounds.
Dichloromethane / MethanolAmmonium Hydroxide0.5 - 2% of a 7N solution in MeOHA stronger base than TEA, useful for very basic compounds that still tail with TEA. It is less volatile and may be harder to remove.[1]

Step-by-Step Protocol for Mobile Phase Selection:

  • Initial Scouting: Develop a solvent system (e.g., 95:5 DCM/MeOH) that moves your compound to an Rf of 0.2-0.4 on a standard silica TLC plate.

  • Add Modifier: Prepare a new eluent with the same solvent ratio but add ~1% TEA.

  • Compare: Run a new TLC with the modified eluent. You should observe a significant reduction in streaking and a slightly higher Rf value.

  • Optimize: Adjust the solvent ratio and modifier concentration to achieve optimal separation from impurities with good spot shape.

Section 2: Troubleshooting Guide - Common Purification Problems

This section provides solutions to specific issues you may encounter during the column chromatography process.

Q3: I've added triethylamine (TEA), but my peaks are still tailing. What's next?

A3: If adding a standard amount of TEA (1-2%) doesn't resolve peak tailing, it indicates a particularly strong interaction. You have several options to explore.

G cluster_0 Troubleshooting Path start Initial State: Peak tailing persists despite 1-2% TEA option1 Increase Modifier Strength start->option1 option2 Change Stationary Phase start->option2 option3 Change Chromatography Mode start->option3 sol1 Use NH4OH in MeOH (stronger base) option1->sol1 More potent masking of silanol groups sol2 Switch to Amine-Silica or Basic Alumina option2->sol2 Eliminate acidic stationary phase sol3 Switch to Reversed-Phase (if applicable) option3->sol3 Use hydrophobic interactions & control pH

Caption: Troubleshooting workflow for persistent peak tailing.

  • Increase Modifier Strength: Switch from triethylamine to a stronger base like ammonium hydroxide. Prepare a stock solution of 2-5% ammonium hydroxide in methanol and use this as your polar co-solvent. This is often more effective for highly basic compounds.[1]

  • Change Stationary Phase: The interaction may be too strong for mobile phase modifiers to overcome effectively. At this point, switching to a more inert stationary phase is the most logical step.

    • Amine-functionalized silica is an excellent choice as it presents a basic surface that repels basic analytes, preventing the acid-base interaction that causes tailing.[2]

    • Deactivated basic alumina can also be effective, but requires careful selection of the activity grade.[3]

  • Consider Reversed-Phase HPLC: If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a powerful alternative. Here, the primary separation mechanism is hydrophobic interaction, not surface adsorption. The mobile phase pH is a critical parameter; maintaining a neutral to slightly basic pH (e.g., using an ammonium bicarbonate buffer) will keep your piperazine unprotonated and well-retained.[9][10]

Q4: My compound seems to be degrading on the column. How can I confirm this and prevent it?

A4: Degradation on silica gel, while less common than tailing, can occur, especially with sensitive functional groups. The acidic surface of silica can potentially hydrolyze labile groups or catalyze decomposition.

Protocol for Diagnosing On-Column Decomposition:

  • Reference Spotting: Dissolve a small amount of your crude material in a suitable solvent. Spot this on a TLC plate.

  • Silica Slurry Test: In a small vial, add a sample of your crude material to a slurry of silica gel in your chosen eluent. Stir for 30-60 minutes to mimic the time your compound would spend on a column.[3]

  • Filter and Compare: Filter the silica slurry and spot the filtrate on the same TLC plate next to the reference spot.

  • Analyze: Develop the TLC plate. If you see new spots or a significant decrease in the intensity of your product spot in the slurry lane compared to the reference, your compound is likely degrading on silica.

Solutions for On-Column Degradation:

  • Deactivate the Silica: For flash chromatography, you can pre-treat the column by flushing it with your eluent containing 1-2% TEA or another modifier before loading your sample. This neutralizes the most active sites.

  • Switch to a More Inert Stationary Phase: As with tailing, switching to alumina, amine-functionalized silica, or using reversed-phase chromatography are the most robust solutions to prevent degradation.[3]

  • Work Quickly and at Low Temperature: If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the residence time of the compound on the stationary phase. In some rare cases, running the column in a cold room can slow down degradation kinetics.

Q5: I have poor separation between my desired product and a very similar impurity. How can I improve resolution?

A5: Improving the resolution between closely related compounds requires systematically optimizing selectivity.

G cluster_0 Resolution Optimization Workflow start Problem: Poor Resolution step1 1. Decrease Eluent Strength start->step1 step2 2. Change Solvent Selectivity step1->step2 desc1 Lower the % of polar solvent (e.g., MeOH). This increases retention (k') and may improve separation. step1->desc1 step3 3. Change Stationary Phase step2->step3 desc2 Substitute one solvent for another with a different character. (e.g., DCM/MeOH -> EtOAc/Hexanes) This alters selectivity (α). step2->desc2 desc3 Switch from Silica to C18, Cyano, or Phenyl phase. This provides a completely different interaction mechanism. step3->desc3

Caption: Workflow for improving chromatographic resolution.

  • Optimize Eluent Strength: The first step is to decrease the strength of the mobile phase (i.e., reduce the percentage of the more polar solvent like methanol). This will increase the retention factor (k') of your compounds, making them stay on the column longer and providing more opportunity for separation. Aim for an Rf of ~0.2 for your target compound.

  • Change Solvent Selectivity: If simply decreasing solvent strength doesn't work, you need to change the nature of the solvent system to alter the selectivity (α). The "selectivity triangle" for normal-phase chromatography involves solvents with different dipole, hydrogen-bond acceptor, and hydrogen-bond donor characteristics. For example, if you are using a Dichloromethane/Methanol system, try switching to an Ethyl Acetate/Hexanes system or a Methyl-tert-butyl ether (MTBE)/Hexanes system (always including your basic modifier).

  • Change the Stationary Phase: If altering the mobile phase is insufficient, the next step is to change the stationary phase. A cyano (CN) or phenyl-bonded phase can offer different selectivity compared to silica due to different electronic interactions (π-π stacking with the nitropyridinyl ring, for instance).[11] Switching to reversed-phase (C18) fundamentally changes the separation mechanism from adsorption to partitioning, which will almost certainly resolve the impurity.

Section 3: References

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Purification of piperazine. Google Patents.

  • Synthesis and characterization of piperazine nitrate monochloride semi-organic single crystal for NLO applications. ResearchGate. [Link]

  • Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides. PubMed. [Link]

  • Protein purification troubleshooting guide. Dutscher.com. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Buchi. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

Sources

Technical Support Center: Mastering Regioselectivity in Nitropyridine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for overcoming the nuanced challenges of nitropyridine substitution. This guide is curated for researchers, medicinal chemists, and drug development professionals who demand precision in their synthetic routes. Here, we move beyond simple protocols to dissect the "why" behind experimental outcomes, empowering you to troubleshoot effectively and innovate with confidence.

The Core Challenge: Directing Nucleophiles on an Electron-Poor Ring

Nitropyridines are foundational scaffolds in modern chemistry, yet their inherent electronic properties make regiocontrolled functionalization a significant hurdle. The pyridine nitrogen and the nitro group are potent electron-withdrawing groups, creating multiple electrophilic sites on the ring. This often leads to mixtures of isomers, complicating purification and reducing yields of the desired product. This guide provides a structured approach to diagnosing and solving these regioselectivity issues.

Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) on a 3-nitropyridine is yielding a mixture of 2- and 4-substituted products. How can I favor one over the other?

A1: This is a classic challenge rooted in the electronic activation of the pyridine ring. Both the C-2 (ortho to the nitrogen) and C-4 (para to the nitrogen) positions are electronically activated towards nucleophilic attack. The nitro group at the 3-position further activates these sites. The final product ratio is often a delicate balance of electronic and steric factors.

  • Electronic Considerations: The inductive effect of the ring nitrogen strongly activates the adjacent C-2 and C-6 positions. Resonance effects also activate the C-4 position. The nitro group's powerful electron-withdrawing nature enhances the electrophilicity at both C-2 and C-4, making them susceptible to nucleophilic attack.[1]

  • Actionable Advice:

    • Steric Hindrance: To favor the C-4 position, employ a bulkier nucleophile. The steric clash between a large nucleophile and the adjacent ring nitrogen will disfavor attack at the C-2 position.[2][3]

    • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, which may be the desired isomer.

Q2: Why is my SNAr reaction on a 2-halo-5-nitropyridine so slow and low-yielding?

A2: Sluggish SNAr reactions on nitropyridines typically point to three key areas: the nucleophile's strength, the solvent environment, or insufficient thermal energy.

  • Causality: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a charged intermediate known as a Meisenheimer complex.[4][5] A more potent nucleophile will accelerate this step. The solvent plays a crucial role in stabilizing this charged intermediate and in solvating the counter-ion of the nucleophile.

  • Troubleshooting Steps:

    • Enhance Nucleophilicity: If using a neutral nucleophile like an alcohol or amine, consider deprotonating it with a suitable base to form the more reactive alkoxide or amide.

    • Optimize the Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents excel at solvating the cation, leaving the nucleophilic anion more reactive, and they help to stabilize the charged Meisenheimer complex.[6]

    • Increase Temperature: Carefully increasing the reaction temperature can significantly boost the rate. Monitor the reaction closely for any signs of decomposition or side product formation.

Q3: I'm observing unexpected byproducts like dimers or ring-opened species. What's causing this and how can I stop it?

A3: The formation of such byproducts often indicates that the reaction conditions are too harsh or that highly reactive, undesired intermediates are being generated.

  • Underlying Issues:

    • Excessively Strong Base: Using a very strong base can lead to deprotonation of the pyridine ring itself, which can trigger a cascade of unwanted reactions.

    • High Concentration: Bimolecular side reactions, such as dimerization, are often favored at higher concentrations.[7]

  • Preventative Measures:

    • Base Selection: Opt for a milder base or use a stoichiometric amount rather than a large excess.

    • Dilution: Running the reaction at a lower concentration can favor the desired intramolecular substitution over intermolecular side reactions.

Troubleshooting Guides: In-Depth Protocols

This section offers detailed, scenario-based troubleshooting for advanced challenges.

Problem 1: Poor Regioselectivity in the Amination of 3,5-Dinitropyridine

Scenario: You are reacting 3,5-dinitropyridine with a secondary amine and obtaining a mixture of the C-2 and C-4 substitution products.

Root Cause Analysis: In 3,5-dinitropyridine, both the C-2 and C-4 positions are highly activated by the two nitro groups. The regiochemical outcome is a competition between the inductive effect of the ring nitrogen favoring C-2 and the combined resonance effects of the nitro groups activating both sites.

Optimization Protocol:

  • Leverage Steric Effects:

    • Action: If the desired product is the 4-amino isomer, using a sterically demanding secondary amine (e.g., diisopropylamine) can significantly disfavor attack at the more hindered C-2 position.[2][8]

  • Solvent Polarity:

    • Action: Conduct a solvent screen. Less polar solvents can sometimes alter the selectivity profile. Start with a polar aprotic solvent like DMF and then test alternatives like THF or dioxane.

  • Temperature Gradient:

    • Action: Run the reaction at a range of temperatures, for example, from 0 °C to 80 °C, to determine the optimal balance between reaction rate and selectivity.

Data-Driven Decision Making: Hypothetical Solvent Effects

SolventTemperature (°C)C-2 Product (%)C-4 Product (%)
DMF256040
THF254555
Toluene803070

Workflow for Optimizing Regioselectivity

G cluster_0 Reaction Conditions cluster_1 Substrate Properties Monosubstitution High Yield of Monosubstituted Product Temp Low Temperature Temp->Monosubstitution Addition Slow Nucleophile Addition Addition->Monosubstitution Stoichiometry Excess Dihalopyridine Stoichiometry->Monosubstitution LeavingGroup Good Leaving Group (e.g., F-) LeavingGroup->Monosubstitution

Caption: Critical factors influencing selective monosubstitution.

References
  • Not Voodoo. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange. [Link]

  • Umemoto, T., & Nagayoshi, M. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 69(15), 5064–5073. [Link]

  • Bakke, J. M., & Ranes, E. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Khan Academy. (2019, January 3). Introduction to regioselectivity in aromatic reactions. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Singh, R., & Kumar, S. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Antoniak, D., & Barbasiewicz, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 555–560. [Link]

  • Bakke, J. M., & Ranes, E. (2009). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2023, February 17). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. [Link]

  • Matsumura, Y., & Onomura, O. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(11), 2583. [Link]

  • Brinck, T., & Svensson, P. (2014). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Antoniak, D., & Barbasiewicz, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]

  • Mondal, B., & Ghorai, P. (2020). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]

  • Kraus, W., & Pietrzycki, W. (1981). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 35(4), 481-489. [Link]

  • Short, M. A., Blackburn, J. M., & Roizen, J. L. (2020). Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes. Synlett, 31(02), 102-116. [Link]

  • Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]

  • Kumar, A., & Kumar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(35), 7559-7575. [Link]

  • Crampton, M. R., & Emokpae, T. A. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2019-2024. [Link]

Sources

Validation & Comparative

Bridging the Gap: A Comparative Guide to Validating In Silico Predictions for 1-Methyl-4-(3-nitropyridin-2-yl)piperazine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide array of biological targets.[7][9] Coupled with a nitropyridine moiety, this compound presents an interesting candidate for kinase inhibition, a major focus in oncology and inflammation research.[10][11] This guide will use the predicted activity of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine as a kinase inhibitor to illustrate a self-validating experimental workflow, from initial biochemical assays to cell-based studies and preclinical animal models.

The Foundational Hypothesis: In Silico Prediction of Kinase Inhibition

Computational modeling, particularly molecular docking, predicts that this compound will bind to the ATP-binding pocket of one or more protein kinases. This prediction is based on the structural alerts within the molecule, including the hydrogen bond acceptors on the piperazine and nitropyridine rings, which could interact with the hinge region of a kinase domain. The predicted outcome is the inhibition of the kinase's catalytic activity, leading to a downstream cellular effect, such as the inhibition of cancer cell proliferation.

Conceptual Framework for Validation

The validation process follows a logical progression from a controlled, cell-free environment to a complex biological system. This multi-tiered approach is designed to systematically confirm the predicted bioactivity and elucidate the mechanism of action.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 In Vivo Validation in_silico Molecular Docking & QSAR (Predicted Kinase Inhibition) biochemical Biochemical Kinase Assay (Direct Target Engagement) in_silico->biochemical Hypothesis Generation cell_based Cell-Based Assay (Cellular Potency & Viability) biochemical->cell_based Confirmation of Target Inhibition animal_model Xenograft Animal Model (Efficacy & Toxicity) cell_based->animal_model Demonstration of Cellular Effect

Figure 1: A stepwise workflow for the validation of in silico predictions.

Part 1: In Vitro Validation - From Purified Protein to Cellular Response

The initial phase of experimental validation aims to confirm the direct interaction between the compound and its predicted target and then to assess its effect in a relevant cellular context.[4]

Biochemical Kinase Assays: Direct Target Engagement

The first and most direct test of the in silico prediction is a biochemical kinase assay.[12] This cell-free system isolates the kinase of interest and measures its ability to phosphorylate a substrate in the presence of the test compound.[12][13]

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a known substrate (e.g., a generic peptide or protein like α-casein), and a buffer solution containing ATP radiolabeled with ³²P or ³³P.[13]

  • Compound Addition: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the reaction wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unincorporated radiolabeled ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Interpreting the Results: A low IC₅₀ value (typically in the nanomolar to low micromolar range) provides strong evidence of direct target engagement and validates the initial in silico prediction.

Cell-Based Assays: Cellular Potency and Viability

Following confirmation of direct kinase inhibition, the next crucial step is to determine if the compound can exert its effect within a living cell. Cell-based assays measure the compound's ability to inhibit the kinase in its native environment and the resulting impact on cell viability or proliferation.[14]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

  • Cell Culture: Plate cancer cells known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[17][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Comparative Data Summary

Assay TypePredicted OutcomeExperimental EndpointExpected Result
In Silico Docking High binding affinity to kinaseBinding Score (e.g., kcal/mol)Favorable negative value
Biochemical Assay Inhibition of kinase activityIC₅₀ (nM or µM)Low nanomolar to micromolar
Cell-Based Assay Inhibition of cell proliferationGI₅₀/IC₅₀ (nM or µM)Potent inhibition of cell growth

Part 2: In Vivo Validation - Efficacy in a Preclinical Model

If the in vitro data are promising, the final validation step is to assess the compound's efficacy and safety in a living organism.[4] Human tumor xenograft models in immunocompromised mice are a standard preclinical method for evaluating anticancer drug candidates.[19][20]

Xenograft Animal Models

In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors.[19][21] The mice are then treated with the test compound to evaluate its effect on tumor growth.[22]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (the same cell line used in the cell-based assays) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[19]

  • Tumor Growth and Randomization: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement and Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

G cluster_0 Preparation cluster_1 Treatment & Monitoring cluster_2 Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Compound Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Tumor Growth Inhibition (TGI) Calculation endpoint->analysis

Sources

A Comparative Analysis of Pyridylpiperazine Derivatives as Potent Urease Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Urease, a nickel-dependent metalloenzyme, has emerged as a significant target due to its critical role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis.[1][2] The enzymatic hydrolysis of urea by urease produces ammonia, which neutralizes the acidic environment of the stomach, allowing pathogens to colonize and leading to conditions like gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[1][3] Consequently, the inhibition of urease activity presents a promising therapeutic strategy.[4][5] Among the various classes of compounds investigated, pyridylpiperazine derivatives have shown considerable promise as effective urease inhibitors.[1][6]

This guide provides a comprehensive comparative analysis of different series of pyridylpiperazine derivatives, delving into their synthesis, structure-activity relationships (SAR), and mode of action. We will explore the experimental data that underscores their potential and provide detailed protocols for their evaluation, aiming to equip researchers and drug development professionals with the insights needed to advance in this promising area of study.

The Rationale for Targeting Urease with Pyridylpiperazine Scaffolds

The pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs.[1] Its versatility allows for facile chemical modification, enabling the exploration of a wide chemical space to optimize biological activity. The pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking, while the piperazine core offers a flexible linker that can be functionalized to modulate physicochemical properties and target engagement. This inherent adaptability makes the pyridylpiperazine framework an excellent starting point for the design of potent urease inhibitors.

Comparative Analysis of Pyridylpiperazine-Based Urease Inhibitors

Recent research has yielded several series of pyridylpiperazine derivatives with significant urease inhibitory activity. Here, we compare two prominent examples: 1-(3-nitropyridin-2-yl)piperazine derivatives and pyridylpiperazine-based carbodithioates.

1-(3-Nitropyridin-2-yl)piperazine Derivatives

A notable series of urease inhibitors is based on the 1-(3-nitropyridin-2-yl)piperazine core. These compounds have been synthesized and evaluated for their in vitro urease inhibitory activity, with several derivatives demonstrating significantly greater potency than the standard inhibitor, thiourea.[1][6]

Structure-Activity Relationship (SAR) Insights:

The inhibitory potential of these derivatives is markedly influenced by the nature and position of substituents on the aryl ring attached to the piperazine nitrogen.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as chlorine (Cl) and nitro (NO2), on the aryl ring generally enhances urease inhibitory activity. For instance, derivatives with a chloro or nitro group at the meta-position of the aryl ring exhibit potent inhibition.[1]

  • Positional Isomerism: The position of the substituent on the aryl ring is critical. For example, a chloro group at the meta-position has been shown to be more effective than at other positions.[1]

  • Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methyl groups, tends to decrease the inhibitory potential.[1]

  • Halogen Substitution: Among halogens, chlorine appears to be more favorable than bromine, which may be attributed to a combination of electronic and steric effects.[6]

Quantitative Comparison:

The following table summarizes the urease inhibitory activity of selected 1-(3-nitropyridin-2-yl)piperazine derivatives, highlighting the impact of different substituents.

Compound IDAryl SubstituentIC50 (µM)
5a Unsubstituted3.58 ± 0.84
5b 2-Chloro2.0 ± 0.73
5c 3-Chloro2.13 ± 0.82
5i 3-Nitro2.56 ± 0.55
5f 3-Bromo5.24 ± 0.45
5l 3-Methyl7.14 ± 0.46
Thiourea (Standard) -23.2 ± 11.0

Data sourced from Akash et al., 2024.[1]

Pyridylpiperazine-Based Carbodithioates

Another promising class of urease inhibitors involves the hybridization of the pyridylpiperazine scaffold with a carbodithioate moiety.[4][5] This chemical combination has been shown to yield compounds with potent urease inhibitory activity, often surpassing that of the standard thiourea.[4]

Structure-Activity Relationship (SAR) Insights:

The SAR for this series reveals the importance of the substitution pattern on the aryl ring of the carbodithioate portion.

  • Positional Effects of Methyl Groups: The position of a methyl group on the aryl ring significantly influences activity. An ortho-tolyl moiety (compound 5j ) was found to be the most effective, displaying stronger inhibition than meta- or para-tolyl analogs.[4]

  • General Potency: A number of derivatives in this series exhibit potent activity against the urease enzyme, with IC50 values in the low micromolar range.[4]

Quantitative Comparison:

The table below presents the urease inhibitory activity of key pyridylpiperazine-based carbodithioate derivatives.

Compound IDAryl SubstituentIC50 (µM)
5j 2-Methylphenyl (o-tolyl)5.16 ± 2.68
5k 3-Methylphenyl (m-tolyl)18.30 ± 0.17
5l 4-Methylphenyl (p-tolyl)10.61 ± 0.36
Thiourea (Standard) -23.00 ± 0.03

Data sourced from Akash et al., 2024.[4]

Mechanistic Insights from In-Silico Studies

Molecular docking studies have provided valuable insights into the binding modes of these pyridylpiperazine derivatives within the active site of urease.[1][4] These computational analyses help to rationalize the observed SAR and guide the design of more potent inhibitors.

The active site of urease contains two nickel ions that are crucial for catalysis.[3] Potent inhibitors often interact with these nickel ions and surrounding amino acid residues. For the 1-(3-nitropyridin-2-yl)piperazine series, in-silico analysis revealed that the most potent inhibitors form favorable interactions within the active site, exhibiting lower binding energies compared to the standard inhibitor.[1] Similarly, for the carbodithioate derivatives, the most active compound, 5j , was shown to have numerous noteworthy interactions within the urease active site.[4]

Below is a diagram illustrating the general binding mode of a pyridylpiperazine derivative within the urease active site, highlighting key interactions.

Binding Mode of Pyridylpiperazine Derivatives in Urease Active Site cluster_Urease Urease Active Site cluster_Inhibitor Pyridylpiperazine Inhibitor Ni1 Ni(II) KCX Carbamylated Lysine Ni2 Ni(II) His_A Histidine Residue His_B Histidine Residue Asp Aspartic Acid Residue Pyridyl Pyridyl Ring Pyridyl->Ni1 Coordination Piperazine Piperazine Core Pyridyl->Piperazine Linker Piperazine->Asp H-bond Aryl Substituted Aryl Ring Piperazine->Aryl Linker Aryl->His_A Hydrophobic Interaction Kinetic Analysis Workflow for Urease Inhibitors A Prepare serial dilutions of substrate (urea) and inhibitor B Perform urease activity assay for each combination of substrate and inhibitor concentration A->B C Measure initial reaction velocities (V₀) B->C D Plot 1/V₀ vs. 1/[S] (Lineweaver-Burk plot) C->D E Plot 1/V₀ vs. [I] (Dixon plot) C->E F Determine mode of inhibition (competitive, non-competitive, etc.) and calculate Ki D->F E->F

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine. The following procedures are based on a synthesis of information regarding its structural components—a piperazine moiety and a nitropyridine ring—to ensure the highest degree of safety in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment: A Synthesis of Structural Dangers

This compound combines the chemical properties of a piperazine derivative and a nitro-aromatic compound. This unique structure necessitates a cautious approach, as it may present a combination of hazards.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin and eye burns.[1][2][3] They may also act as sensitizers, leading to allergic skin reactions or respiratory issues.[2][3] Aqueous solutions of piperazine are strong bases and can be highly corrosive.[1]

  • Nitropyridine Moiety: Nitro-containing aromatic compounds can be toxic and are often strong oxidizing agents.[4] Nitropyridines, specifically, require careful handling due to their potential reactivity and biological effects.[5][6] The nitro group can increase the explosive potential of a compound.

Given these characteristics, this compound should be treated as a hazardous substance with the potential to be corrosive, toxic, and a skin/respiratory sensitizer.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.[4][7] The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, as piperazine derivatives can cause burns and allergic reactions.[8][9]
Eyes/Face Chemical splash goggles and a face shieldTo protect against splashes that could cause severe eye damage.[8][10] A face shield offers broader protection.[9]
Body Chemical-resistant lab coat or coverallsTo protect skin from accidental spills and contamination.[8][11]
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, which may be harmful.[6][12] For spills or insufficient ventilation, a respirator may be necessary.[8]
Feet Closed-toe, chemical-resistant shoesTo protect feet from spills.[11]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation and Engineering Controls
  • Work Area: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[13]

  • Spill Kit: A spill kit containing inert absorbent materials (e.g., vermiculite, sand) should be available in the laboratory.[1]

Handling the Compound
  • Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use tools (spatulas, etc.) that will not generate static electricity.

    • Keep containers tightly closed when not in use to prevent the release of dust or vapors.[12][13]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large.

    • For minor spills, wear appropriate PPE and cover the spill with an inert absorbent material.[1]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

    • Decontaminate the spill area.

Storage
  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][14]

  • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

Disposal Plan: A Responsible End-of-Life Protocol

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[15]

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[8]

  • No Mixing: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[8]

Disposal Procedure
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal vendor.[8]

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal.[8]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Assess Hazards (Corrosive, Toxic, Sensitizer) PPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) Prep->PPE EngControls 3. Verify Engineering Controls (Fume Hood, Eyewash, Spill Kit) PPE->EngControls Handling 4. Handle in Fume Hood EngControls->Handling Spill Spill Occurs? Handling->Spill MinorSpill Minor Spill: - Absorb with inert material - Collect for disposal Spill->MinorSpill Yes (Minor) MajorSpill Major Spill: - Evacuate Area - Alert EHS Spill->MajorSpill Yes (Major) Storage 5. Store Properly (Cool, Dry, Ventilated) Spill->Storage No Waste 6. Collect in Labeled Hazardous Waste Container MinorSpill->Waste Storage->Waste Disposal 7. Arrange Disposal via Certified Vendor Waste->Disposal

Caption: Safe handling and disposal workflow.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]

  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. (n.d.). Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • GOV.UK. (2024, October 31). Pyridine: incident management. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Retrieved from [Link]

  • YouTube. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.